molecular formula C16H17N5O2 B2895782 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034476-64-5

2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2895782
CAS No.: 2034476-64-5
M. Wt: 311.345
InChI Key: KSSSQPNMEDFTAU-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group. The compound also contains a pyrazine ring and an imidazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The pyrazine and imidazole rings are then synthesized separately and subsequently attached to the furan ring through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can yield amines .

Scientific Research Applications

2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The pyrazine and imidazole rings allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide lies in its combination of the furan, pyrazine, and imidazole rings, which confer specific chemical and biological properties that are not present in similar compounds .

Properties

IUPAC Name

2,5-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-9-13(12(2)23-11)16(22)20-6-8-21-7-5-19-15(21)14-10-17-3-4-18-14/h3-5,7,9-10H,6,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSSQPNMEDFTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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